

CHAPS Hydrate Detergent: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CHAPS hydrate	
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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate, a zwitterionic detergent widely utilized by researchers, scientists, and drug development professionals. This document outlines its core physicochemical characteristics, provides detailed experimental protocols for its use in key biochemical applications, and presents visual workflows to facilitate experimental design and execution.

Core Chemical and Physical Properties

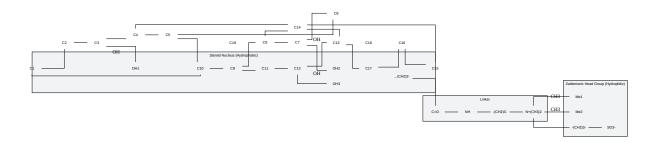
CHAPS is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their native structure and function.[1][2][3] Its unique structure, combining features of both sulfobetaine-type detergents and bile salts, makes it a versatile tool in proteomics and molecular biology research.[1] CHAPS is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid.[4] It is synthesized from cholic acid and possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, rendering it electrically neutral over a broad pH range.[2][4] This zwitterionic nature is a significant advantage in techniques like isoelectric focusing and ion-exchange chromatography as it does not interfere with the native charge of proteins.

Structural Information



The chemical structure of CHAPS consists of a rigid steroidal backbone derived from cholic acid, which provides the hydrophobic character necessary for interacting with membrane lipids and the hydrophobic regions of proteins. This is linked to a polar head group containing a sulfobetaine moiety, which confers its zwitterionic properties and high water solubility.

Chemical Structure of **CHAPS Hydrate**:



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Caption: Chemical structure of CHAPS detergent.

Physicochemical Data

A summary of the key quantitative properties of **CHAPS hydrate** is presented in the tables below for easy reference and comparison.



Table 1: General Properties of CHAPS Hydrate

Property	Value	Reference(s)
Molecular Formula	C32H58N2O7S	[4][5]
Molecular Weight	614.88 g/mol	[5]
Appearance	White crystalline powder	[1][5]
Purity	>98%	[2][5]
Melting Point	156 - 158°C	[5]

Table 2: Micellar and Solution Properties of CHAPS Hydrate

Property	Value	Reference(s)
Critical Micelle Concentration (CMC)	8-10 mM	[1][4]
Aggregation Number	4-14	[1]
Average Micellar Weight	6,150 Da	[1]
Solubility in Water	50 mg/mL at 20°C	[1][5]
pH Range (for zwitterionic character)	2 - 12	
Cloud Point	>100 °C	_
Conductivity (10% solution)	<25 μS	

Experimental Protocols

This section provides detailed methodologies for common experimental procedures utilizing CHAPS detergent.

Membrane Protein Extraction for Western Blotting



This protocol describes the extraction of membrane proteins from cultured cells using a CHAPS-based lysis buffer, suitable for subsequent analysis by Western blotting.

Materials:

- CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.
- · Phosphate-Buffered Saline (PBS), ice-cold.
- · Cell scraper.
- · Microcentrifuge.

Procedure:

- Wash cultured cells (approximately 80-90% confluent) twice with ice-cold PBS.
- Aspirate the final PBS wash completely.
- Add ice-cold CHAPS Lysis Buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
- The protein extract is now ready for SDS-PAGE and Western blot analysis.

Co-Immunoprecipitation (Co-IP) from Cultured Cells



This protocol outlines the steps for performing Co-IP to study protein-protein interactions using CHAPS to lyse cells and maintain complex integrity.

Materials:

- CHAPS Lysis Buffer (as described in 2.1).
- CHAPS Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.
- Primary antibody specific to the "bait" protein.
- Protein A/G magnetic beads or agarose resin.
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5).

Procedure:

- Prepare cell lysate as described in the membrane protein extraction protocol (Section 2.1).
- Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
- Pellet the beads and transfer the supernatant to a fresh, pre-chilled tube.
- Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold CHAPS Wash Buffer.
- Elute the protein complexes from the beads using the chosen elution buffer.
- Analyze the eluted proteins by Western blotting.



Sample Preparation for Two-Dimensional (2D) Gel Electrophoresis

This protocol provides a general method for preparing protein samples for 2D gel electrophoresis using a CHAPS-containing solubilization buffer.

Materials:

- 2D Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 50 mM DTT, 0.2% (v/v) carrier ampholytes.
- IPG strips.
- Rehydration tray.

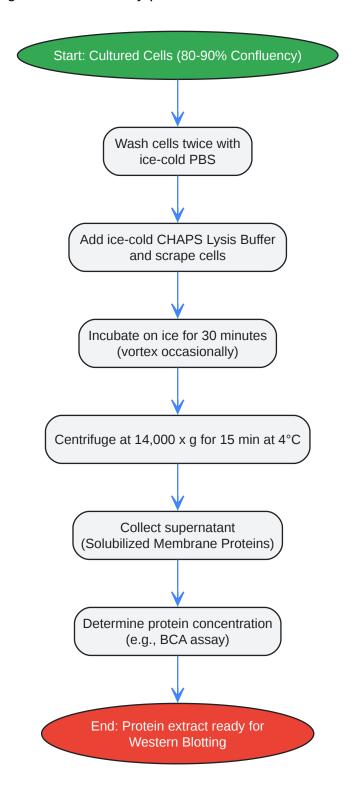
Procedure:

- Solubilize the protein sample (e.g., cell pellet or tissue powder) in 2D Solubilization Buffer.
- Incubate the sample for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.
- Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.
- Carefully transfer the supernatant to a new tube.
- Determine the protein concentration.
- Dilute the protein sample to the desired final concentration in 2D Solubilization Buffer.
- Apply the sample to an IPG strip in a rehydration tray for passive or active rehydration according to the manufacturer's instructions.
- The IPG strip is now ready for isoelectric focusing (first dimension).

Mandatory Visualizations



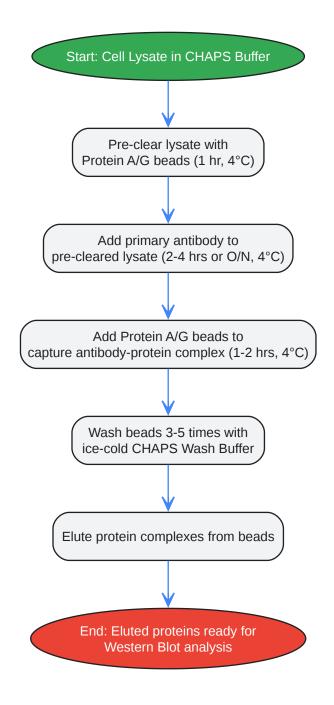
The following diagrams illustrate the experimental workflows described in the protocols section, providing a clear visual guide for laboratory procedures.



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Caption: Workflow for Membrane Protein Extraction using CHAPS.

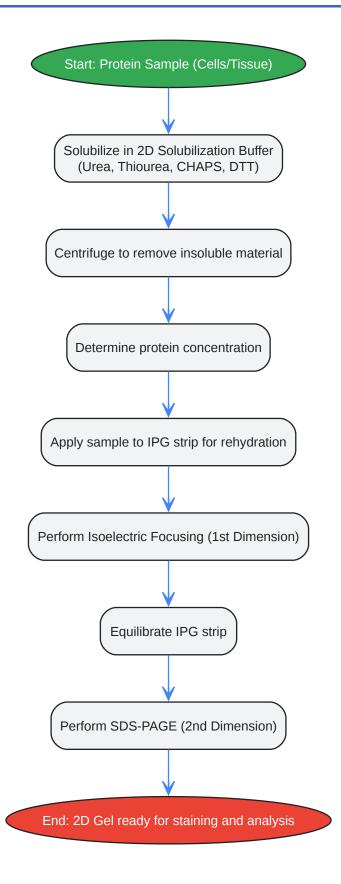




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Caption: Experimental Workflow for Co-Immunoprecipitation using CHAPS.





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Caption: General Workflow for 2D Gel Electrophoresis Sample Preparation.



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